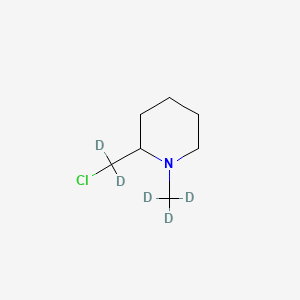

N-Methyl-2-piperidinemethyl-d5 Chloride

Description

Properties

Molecular Formula |

C7H14ClN |

|---|---|

Molecular Weight |

152.67 g/mol |

IUPAC Name |

2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine |

InChI |

InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2 |

InChI Key |

FGMRHGUEOYXVMX-YRYIGFSMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])Cl |

Canonical SMILES |

CN1CCCCC1CCl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Piperidine or substituted piperidine derivatives

- Deuterated methyl iodide or methyl chloride (CD3I or CD3Cl)

- Deuterium oxide (D2O) or other deuterium sources

- Chlorinating agents (e.g., thionyl chloride or other chlorinating reagents)

Stepwise Synthesis Process

| Step | Reaction Type | Description | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Deuterium Exchange | Exchange of hydrogen atoms in the piperidine ring with deuterium via exposure to D2O or deuterated acid/base | D2O, base or acid catalyst, elevated temperature | Achieves incorporation of deuterium at ring positions |

| 2 | N-Methylation | Methylation of the piperidine nitrogen with deuterated methylating agent to introduce CD3 group | CD3I or CD3Cl, base (e.g., potassium carbonate) | Forms N-trideuteriomethyl piperidine |

| 3 | Chloromethylation at 2-position | Introduction of chloride at the 2-position of the piperidine ring via substitution or chlorination | Thionyl chloride or chlorinating agent, controlled temperature | Generates 2-chloromethyl substituent |

This synthesis is typically conducted under anhydrous conditions to prevent proton exchange that would reduce isotopic purity. Purification is achieved by standard chromatographic techniques or crystallization.

Isotopic Purity and Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms deuterium incorporation by the absence or reduction of proton signals at expected positions.

- Mass Spectrometry (MS) : Confirms molecular weight increase corresponding to five deuterium atoms.

- Infrared Spectroscopy (IR) : Shows characteristic C-D stretching vibrations distinct from C-H.

Research Findings and Optimization

While direct literature specifically detailing the preparation of N-Methyl-2-piperidinemethyl-d5 Chloride is limited, analogous deuterated piperidine derivatives have been synthesized using similar substitution and methylation strategies. The key findings from related research include:

- High deuterium incorporation (>95%) can be achieved by repeated exchange reactions in deuterated solvents combined with methylation using deuterated methyl iodide.

- Chloromethylation efficiency depends on the choice of chlorinating agent and reaction conditions; mild reagents prevent side reactions and racemization.

- Purity and yield optimization benefit from careful control of reaction time, temperature, and moisture exclusion to prevent isotopic dilution.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|

| Direct deuterium exchange | Simple, cost-effective for ring deuteration | May require multiple cycles for full incorporation | Suitable for ring deuteration step |

| Deuterated methylation | High isotopic purity of methyl group | Requires expensive deuterated methylating agents | Essential for N-methyl group incorporation |

| Chloromethylation with SOCl2 | Efficient chlorination | Harsh conditions may cause side reactions | Commonly used for 2-position chlorination |

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClN (with 5 deuterium atoms) |

| Molecular Weight | Approximately 152.67 g/mol |

| IUPAC Name | 2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine |

| Standard InChI | InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2 |

| Standard InChIKey | FGMRHGUEOYXVMX-YRYIGFSMSA-N |

| Typical Purity | >98% (chemical), >95% (isotopic) |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-piperidinemethyl-d5 Chloride can undergo several types of chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include deuterated solvents and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various deuterated derivatives .

Scientific Research Applications

N-Methyl-2-piperidinemethyl-d5 Chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-2-piperidinemethyl-d5 Chloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

*Calculated based on isotopic substitution (deuterium adds ~0.5–1.0 g/mol per hydrogen replaced).

Key Insights :

Isotopic Labeling: Unlike non-deuterated analogs, this compound exhibits distinct spectral properties, enabling precise detection in MS/NMR without overlap with endogenous signals .

Quaternary vs. Tertiary Ammonium Salts: Mepiquat chloride (a quaternary salt) is hygroscopic and used in agriculture, whereas the deuterated compound’s non-reactive nature suits analytical workflows .

Pharmaceutical Relevance : The dihydrochloride salt in has dual chloride ions, enhancing solubility for drug formulation, contrasting with the deuterated compound’s role in quantification .

Reactivity : 5-(Chloromethyl)-2-methoxypyridine hydrochloride’s chloromethyl group makes it a versatile electrophile in synthesis, unlike the deuterated compound’s stability in metabolic studies .

Biological Activity

N-Methyl-2-piperidinemethyl-d5 Chloride is a deuterated derivative of N-Methyl-2-piperidinemethyl chloride, which has garnered interest in various biological and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available literature.

- Molecular Formula : CHDClN

- Molecular Weight : 152.68 g/mol

- CAS Number : 49665-74-9

The biological activity of this compound primarily relates to its role as a piperidine derivative, which can modulate various biological pathways. Piperidine compounds have been shown to exhibit anti-inflammatory properties and influence neurotransmitter systems.

- Anti-inflammatory Effects : Piperidine derivatives, including this compound, have been implicated in the inhibition of pro-inflammatory cytokines. Studies suggest that these compounds can reduce the expression of inflammatory markers in activated macrophages and other immune cells.

- Neurotransmitter Modulation : Piperidine compounds are known to interact with neurotransmitter receptors, which can influence pain perception and mood disorders. This interaction suggests potential applications in treating neurological conditions.

In Vitro Studies

In Vivo Studies

In vivo studies are crucial for understanding the efficacy and safety profile of this compound:

- Mouse Models : Administration in mouse models has shown no significant toxicity at various doses (25, 125, and 250 mg/kg). Histopathological examinations revealed no signs of inflammation or organ damage .

Case Studies

- Atherosclerosis Model : In a murine model of atherosclerosis, this compound demonstrated a significant reduction in disease progression by enhancing KLF2 expression, which plays a critical role in endothelial function and inflammation control .

- Chronic Inflammation : A study indicated that long-term administration of this compound did not lead to hepatotoxicity or other adverse effects, supporting its potential for chronic inflammatory conditions .

Q & A

Q. Table 1: Synthetic Parameters for Deuterated Alkylation

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | CD₃I in THF | |

| Temperature | 0–25°C (slow addition to control exotherm) | |

| Reaction Time | 12–24 hours | |

| Purification Method | Preparative HPLC (C18 column) |

How do researchers characterize the structural and isotopic integrity of this compound?

Basic Research Question

Characterization focuses on verifying the deuterium substitution pattern and chloride counterion stability:

- ²H-NMR Spectroscopy : Detects deuterium incorporation at methyl and piperidine positions. Peaks at ~2.5–3.0 ppm (methyl-d5) and 1.2–2.0 ppm (piperidine backbone) confirm substitution .

- High-Resolution Mass Spectrometry (HRMS) : Identifies the molecular ion cluster (e.g., [M+Cl]⁻ at m/z 168.0924 for C₇D₅H₇NCl) and isotopic abundance ratios .

- FT-IR Spectroscopy : Confirms C-D stretching vibrations at ~2100–2200 cm⁻¹, distinct from C-H bonds .

What experimental challenges arise from deuteration in kinetic or mechanistic studies using this compound?

Advanced Research Question

Deuteration introduces kinetic isotope effects (KIEs) that alter reaction rates and pathways:

- Nucleophilic Substitution : Deuterated methyl groups reduce reaction rates (e.g., SN2 reactions) due to increased bond strength (C-D vs. C-H). For example, reactions with piperidine-d5 derivatives may show rate reductions by a factor of 6–10 .

- Data Contradictions : Discrepancies in activation energy or product ratios between deuterated and non-deuterated analogs require careful normalization using KIE correction factors .

- Mitigation Strategies : Parallel experiments with non-deuterated controls and computational modeling (DFT) to isolate isotopic effects .

How can researchers resolve discrepancies in metabolic or stability studies of deuterated compounds?

Advanced Research Question

Isotopic labeling can unpredictably affect metabolic pathways or chemical stability:

- Metabolic Stability : Deuterated methyl groups may slow hepatic metabolism (e.g., cytochrome P450-mediated oxidation), leading to prolonged half-life. Validate via in vitro microsomal assays comparing deuterated/protiated forms .

- Hydrolytic Stability : Chloride counterion stability in aqueous buffers (pH 7.4) should be monitored via ion chromatography to rule out decomposition .

- Case Study : In a 2023 study, discrepancies in plasma stability data were resolved by identifying residual non-deuterated impurities via LC-MS, emphasizing the need for rigorous purification .

What methodologies ensure high enantiomeric purity in this compound for chiral catalysis applications?

Advanced Research Question

The compound’s piperidine ring can act as a chiral ligand in asymmetric catalysis. Ensuring enantiopurity involves:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Circular Dichroism (CD) : Verifies optical activity and absolute configuration by comparing CD spectra with known standards .

- Catalytic Testing : Screening in model reactions (e.g., asymmetric hydrogenation) to correlate enantiomeric excess (ee) with catalytic efficiency .

Q. Table 2: Analytical Techniques for Enantiopurity Assessment

| Technique | Parameter Measured | Sensitivity |

|---|---|---|

| Chiral HPLC | Enantiomeric excess (ee) | ±0.5% |

| CD Spectroscopy | Absolute configuration | 0.1 mg/mL |

| Polarimetry | Optical rotation ([α]D) | ±0.01° |

How does deuteration impact the compound’s solubility and crystallography parameters?

Advanced Research Question

Deuterated analogs often exhibit altered physicochemical properties:

- Solubility : Reduced solubility in polar solvents (e.g., water) due to stronger C-D bonds. Quantify via shake-flask method with UV-Vis calibration .

- Crystallography : Deuterated crystals may show shorter C-D bond lengths (~1.09 Å vs. 1.10 Å for C-H), detectable via X-ray or neutron diffraction .

- Thermal Stability : TGA/DSC analysis reveals higher decomposition temperatures for deuterated forms (e.g., +15°C for methyl-d5 vs. methyl-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.